
6-Methoxyquinoxaline-2,3-diol
Overview
Description
6-Methoxyquinoxaline-2,3-diol is a heterocyclic compound with the molecular formula C9H8N2O3. It is a derivative of quinoxaline, a bicyclic compound containing fused benzene and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoxaline-2,3-diol typically involves the reaction of substituted 1,2-phenylenediamine with benzyl under various solvents such as ethanol, tetrahydrofuran, acetonitrile, ethyl acetate, and toluene, or under solvent-free conditions . One common method involves dissolving 6-methoxy-1,4-dihydro-quinoxaline-2,3-dione in phosphorus oxychloride and refluxing the mixture for 24 hours. The reaction is terminated using a water and methanol solution, and the resulting precipitate is filtered and dried under reduced pressure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis often involves similar reaction conditions as laboratory methods, with adjustments for scalability and cost-effectiveness. The use of green chemistry approaches and cost-effective methods is emphasized in recent research .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyquinoxaline-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like phosphorus oxychloride and trichlorophosphate
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phosphoryl chloride can yield 2,3-dichloro-6-methoxyquinoxaline .
Scientific Research Applications
Antiviral Applications
HCV NS3 Protease Inhibition
One of the primary applications of 6-methoxyquinoxaline-2,3-diol is its role as an inhibitor of the HCV NS3 protease. This enzyme is crucial for the replication of the hepatitis C virus, making it a significant target for antiviral drug development. The compound has been shown to reduce the likelihood and severity of HCV infections, providing a potential therapeutic avenue for patients suffering from chronic hepatitis C .
Pharmaceutical Formulations
The compound can be formulated into pharmaceutical compositions that may include other antiviral agents to enhance efficacy. It is particularly useful in prophylactic treatments following potential exposure to HCV through blood transfusions or other means .
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects
Research indicates that derivatives of quinoxaline compounds, including this compound, exhibit significant antimicrobial activity against various pathogens. Studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains. For instance, compounds derived from quinoxaline structures have shown promising results against Mycobacterium smegmatis and Pseudomonas aeruginosa .
Minimum Inhibitory Concentrations (MIC)
The antimicrobial potency can be quantified using MIC values. For example, certain synthesized derivatives have displayed MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .
Anticancer Potential
Selective Targeting of Cancer Cells
The anticancer properties of this compound are also noteworthy. Studies involving various derivatives have demonstrated selective cytotoxicity against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 1.9 to 7.52 µg/mL, suggesting a strong potential for development into anticancer therapies .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects appears to involve selective targeting of specific cellular pathways in cancerous cells while sparing normal cells. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy .
Research and Development Insights
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy are commonly employed to confirm the structure of synthesized compounds .
Case Studies and Experimental Results
Several case studies highlight the effectiveness of this compound in laboratory settings. For instance, a study detailed the synthesis and testing of various quinoxaline derivatives that exhibited enhanced biological activity compared to their parent compounds due to structural modifications .
Mechanism of Action
The mechanism of action of 6-Methoxyquinoxaline-2,3-diol involves its interaction with various molecular targets and pathways. It acts by inhibiting specific enzymes or receptors, leading to its biological effects. For instance, quinoxaline derivatives can inhibit the reabsorption of sodium ions in renal tubules, resulting in diuretic effects .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar bicyclic structure.
2,3-Dichloroquinoxaline: A derivative with chlorine substituents at positions 2 and 3.
6-Methoxyquinoxaline: A compound with a methoxy group at position 6 but lacking the diol functionality.
Uniqueness: 6-Methoxyquinoxaline-2,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6-Methoxyquinoxaline-2,3-diol is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H8N2O3, with a molecular weight of approximately 192.17 g/mol. Its structure features a methoxy group at the 6-position and hydroxyl groups at the 2 and 3 positions of the quinoxaline ring. These structural characteristics contribute to its unique biological activity.
Pharmacological Activities
This compound exhibits a range of biological activities, primarily due to its interaction with various neurotransmitter receptors and enzymes. Key areas of research include:
- Antagonism of Glutamate Receptors : This compound has been identified as a selective antagonist for certain glutamate receptors, which are crucial in synaptic plasticity and neuronal communication. Its selectivity enhances its potential therapeutic applications in neurological disorders such as epilepsy and neurodegenerative diseases .
- Antioxidant Activity : Preliminary studies indicate that this compound possesses antioxidant properties, which may help mitigate oxidative stress-related damage in cells. This activity is particularly relevant in cancer research, where oxidative stress plays a significant role in tumor progression .
- Antimicrobial Properties : Compounds with quinoxaline motifs have shown broad-spectrum antimicrobial activity. Research indicates that this compound may inhibit bacterial growth and exhibit antifungal properties .
The biological effects of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound's ability to bind selectively to glutamate receptors alters neurotransmission and can modulate excitatory signaling pathways.
- Free Radical Scavenging : Its antioxidant capacity allows it to neutralize free radicals, thereby protecting cellular components from oxidative damage.
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in inflammatory processes or microbial resistance mechanisms .
Table 1: Summary of Biological Activities
Notable Research Findings
- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from excitotoxicity induced by excessive glutamate levels. This suggests potential applications in treating conditions like Alzheimer's disease.
- Anticancer Potential : In vitro assays revealed that the compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through oxidative stress pathways .
- Antimicrobial Efficacy : Research has shown that derivatives of quinoxaline, including this compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
6-methoxy-1,4-dihydroquinoxaline-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTYMWBYHAIEOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351372 | |
Record name | 6-methoxyquinoxaline-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31910-18-6 | |
Record name | 1,4-Dihydro-6-methoxy-2,3-quinoxalinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31910-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-methoxyquinoxaline-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Quinoxalinedione, 1,4-dihydro-6-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.680 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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